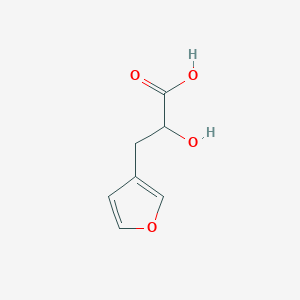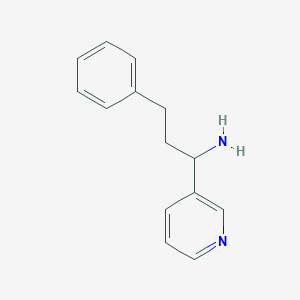
3-Phenyl-1-(pyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(pyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a phenyl group and a pyridine ring connected by a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyridin-3-YL)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with phenylacetonitrile in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(pyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
3-Phenyl-1-(pyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(pyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(pyridin-2-YL)propan-1-amine
- 3-Phenyl-1-(pyridin-4-YL)propan-1-amine
- 3-Phenyl-1-(pyridin-3-YL)butan-1-amine
Uniqueness
3-Phenyl-1-(pyridin-3-YL)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyridine ring connected by a three-carbon chain allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenyl-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(13-7-4-10-16-11-13)9-8-12-5-2-1-3-6-12/h1-7,10-11,14H,8-9,15H2 |
InChI Key |
FGXYOCRUZLRAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13285110.png)


![2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13285120.png)
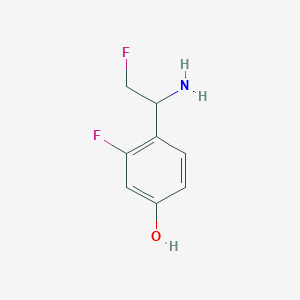
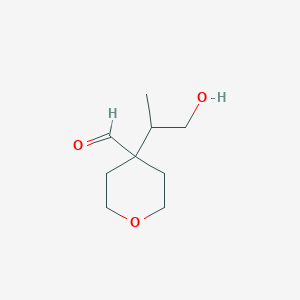

![3-[Methyl(propan-2-yl)amino]propanethioamide](/img/structure/B13285140.png)
![1-[(Benzyloxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13285142.png)
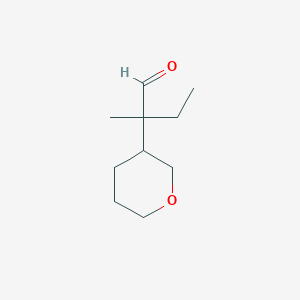

![4-[(2,6-Dimethyloxan-4-yl)amino]pentan-1-ol](/img/structure/B13285162.png)
